molecular formula C6H4F5NO3S B1456746 2-Nitro-5-(pentafluorosulfanyl)phenol CAS No. 1329120-21-9

2-Nitro-5-(pentafluorosulfanyl)phenol

Cat. No.: B1456746
CAS No.: 1329120-21-9
M. Wt: 265.16 g/mol
InChI Key: FVDVAGIMBHJLDU-UHFFFAOYSA-N
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Description

2-Nitro-5-(pentafluorosulfanyl)phenol is a chemical compound with the molecular formula C6H4F5NO3S and a molecular weight of 265.16 g/mol It is characterized by the presence of a nitro group (-NO2) and a pentafluorosulfanyl group (-SF5) attached to a phenol ring

Preparation Methods

The synthesis of 2-Nitro-5-(pentafluorosulfanyl)phenol typically involves the nitration of 5-(pentafluorosulfanyl)phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

2-Nitro-5-(pentafluorosulfanyl)phenol undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-5-(pentafluorosulfanyl)phenol, while substitution reactions can produce various derivatives with different functional groups attached to the phenol ring .

Scientific Research Applications

2-Nitro-5-(pentafluorosulfanyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its biological efficacy.

    Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique chemical properties can be leveraged to design molecules with specific pharmacological activities.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(pentafluorosulfanyl)phenol depends on its specific application and the molecular targets involvedFor example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenolic hydroxyl group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

2-Nitro-5-(pentafluorosulfanyl)phenol can be compared with other similar compounds, such as:

    2-Nitrophenol: Lacks the pentafluorosulfanyl group, resulting in different chemical properties and reactivity.

    5-(Pentafluorosulfanyl)phenol:

    2-Amino-5-(pentafluorosulfanyl)phenol: A reduction product of this compound, with an amino group instead of a nitro group, leading to different reactivity and applications.

Properties

IUPAC Name

2-nitro-5-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5NO3S/c7-16(8,9,10,11)4-1-2-5(12(14)15)6(13)3-4/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDVAGIMBHJLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856576
Record name 2-Nitro-5-(pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329120-21-9
Record name 2-Nitro-5-(pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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